Methyl 4-(2,2,2-trifluoroacetamido)furan-2-carboxylate
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Overview
Description
Methyl 4-(2,2,2-trifluoroacetamido)furan-2-carboxylate: is a chemical compound characterized by its unique structure, which includes a furan ring substituted with a trifluoroacetamide group and a carboxylate ester group. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with furan-2-carboxylic acid or its derivatives.
Trifluoroacetylation: The furan ring is then trifluoroacetylated using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base such as pyridine.
Esterification: The resulting trifluoroacetamide derivative is esterified with methanol under acidic conditions to yield the final product.
Industrial Production Methods:
Catalytic Reactions: Industrial-scale synthesis may involve catalytic processes to improve yield and reduce by-products.
Purification: The compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetamide group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoroacetamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amides and amines.
Substitution Products: Amides, esters, and other substituted furans.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Methyl 2-furoate: Similar structure but lacks the trifluoroacetamide group.
2-Methyl-4-(trifluoromethyl)furan: Contains a trifluoromethyl group instead of the trifluoroacetamide group.
Uniqueness: The presence of the trifluoroacetamide group in Methyl 4-(2,2,2-trifluoroacetamido)furan-2-carboxylate provides unique chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.
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Properties
IUPAC Name |
methyl 4-[(2,2,2-trifluoroacetyl)amino]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO4/c1-15-6(13)5-2-4(3-16-5)12-7(14)8(9,10)11/h2-3H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFWRKXXEPGOFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CO1)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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